molecular formula C10H12N2O3 B13191407 5-Ethyl-3-methyl-2-nitrobenzamide

5-Ethyl-3-methyl-2-nitrobenzamide

Cat. No.: B13191407
M. Wt: 208.21 g/mol
InChI Key: QTUGIDKZBVCCRX-UHFFFAOYSA-N
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Description

5-Ethyl-3-methyl-2-nitrobenzamide is an organic compound belonging to the benzamide family. Benzamides are derivatives of benzoic acid and are characterized by the presence of an amide group attached to a benzene ring. This compound is notable for its nitro group, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-3-methyl-2-nitrobenzamide typically involves the nitration of 5-ethyl-3-methylbenzamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature management to avoid decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where the nitration reaction occurs. The reactants are fed into the reactor at a controlled rate, and the product is continuously removed, allowing for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-3-methyl-2-nitrobenzamide undergoes several types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The amide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium methoxide in methanol.

    Hydrolysis: Aqueous sodium hydroxide solution under reflux conditions.

Major Products Formed

    Reduction: 5-Ethyl-3-methyl-2-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Hydrolysis: 5-Ethyl-3-methylbenzoic acid and ammonia.

Scientific Research Applications

5-Ethyl-3-methyl-2-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Ethyl-3-methyl-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular pathways and targets are still under investigation, but it is believed that the compound can modulate enzyme activity and affect cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Ethyl-3-methyl-2-aminobenzamide: A reduction product of 5-Ethyl-3-methyl-2-nitrobenzamide.

    5-Ethyl-3-methylbenzoic acid: A hydrolysis product of this compound.

    3-Methyl-2-nitrobenzamide: A structurally similar compound lacking the ethyl group.

Uniqueness

This compound is unique due to the presence of both an ethyl and a nitro group on the benzamide structure. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

5-ethyl-3-methyl-2-nitrobenzamide

InChI

InChI=1S/C10H12N2O3/c1-3-7-4-6(2)9(12(14)15)8(5-7)10(11)13/h4-5H,3H2,1-2H3,(H2,11,13)

InChI Key

QTUGIDKZBVCCRX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C(=C1)C)[N+](=O)[O-])C(=O)N

Origin of Product

United States

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